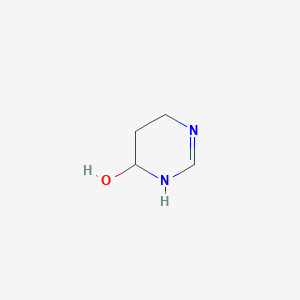
1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydropyrimidin-4-ol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their interesting pharmacological properties and potential applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C4H8N2O, and it has a molecular weight of 100.12 g/mol.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Another approach is the selective reduction of pyrimidines.
Ring Expansion Chemistry: This method includes the ring expansion of cyclopropanes, aziridines, and azetidines to form the tetrahydropyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the tetrahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fully saturated tetrahydropyrimidine derivatives.
Substitution: Substituted tetrahydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1,4,5,6-Tetrahydropyrimidin-4-ol can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydropyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
1,2,3,4-Tetrahydropyrimidine: Differs in the position of the double bonds within the ring.
1,4,5,6-Tetrahydropyridazine: Contains a nitrogen atom at the 2-position instead of the 4-position.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties compared to other tetrahydropyrimidine derivatives .
Propiedades
Número CAS |
100580-09-4 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydropyrimidin-6-ol |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h3-4,7H,1-2H2,(H,5,6) |
Clave InChI |
CBZAWTCKVPZIOB-UHFFFAOYSA-N |
SMILES |
C1CN=CNC1O |
SMILES canónico |
C1CN=CNC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


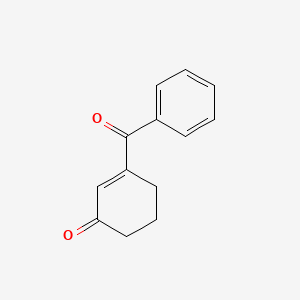
![5-[(3,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B3044865.png)
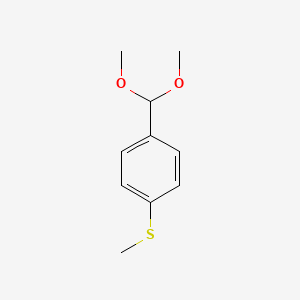

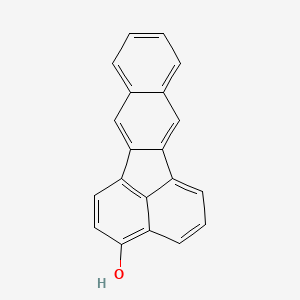
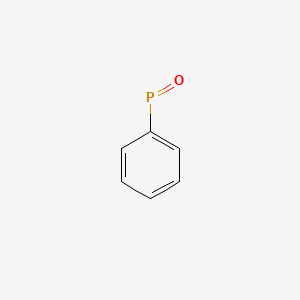

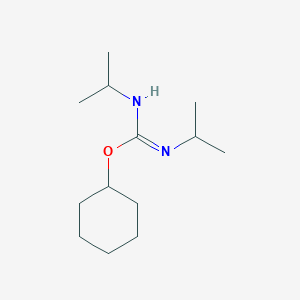
![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)
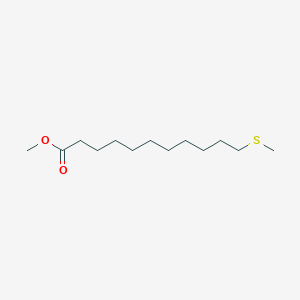
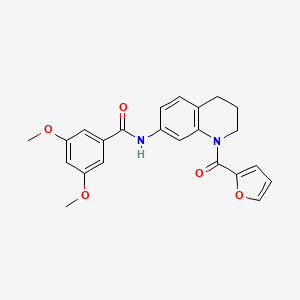
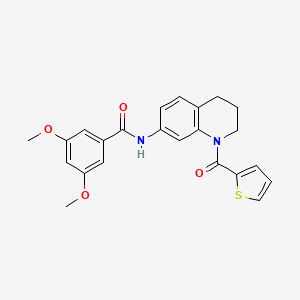

![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)
